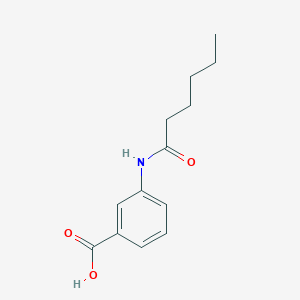

3-HEXANAMIDOBENZOIC ACID

Beschreibung

3-Hexanamidobenzoic acid is a benzoic acid derivative featuring a hexanamide group (-CONHC₅H₁₁) substituted at the 3-position of the benzene ring.

Eigenschaften

IUPAC Name |

3-(hexanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-3-4-8-12(15)14-11-7-5-6-10(9-11)13(16)17/h5-7,9H,2-4,8H2,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLVZXZFTSHUSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-HEXANAMIDOBENZOIC ACID typically involves the acylation of 3-aminobenzoic acid with hexanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{3-Aminobenzoic acid} + \text{Hexanoyl chloride} \rightarrow \text{3-HEXANAMIDOBENZOIC ACID} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for 3-HEXANAMIDOBENZOIC ACID may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Analyse Chemischer Reaktionen

Chemical Reactions of Benzoic Acid Derivatives

Benzoic acid derivatives, including those with amide functionalities, can undergo a variety of chemical reactions. These reactions are influenced by the presence of the carboxyl group and the amide linkage.

Nitration Reaction

In the presence of a nitrating agent and sulfuric acid, benzoic acid derivatives can undergo nitration. The nitro group typically substitutes at the meta position relative to the carboxyl group due to the electron-withdrawing effect of the carboxyl group .

Halogenation Reaction

Halogenation of benzoic acid derivatives occurs in the presence of halogens and a catalyst like ferric chloride. The halogen substitutes at the meta position, similar to nitration .

Sulfonation Reaction

Sulfonation involves treating benzoic acid derivatives with fuming sulfuric acid, leading to the formation of a sulfonic acid derivative at the meta position .

Formation of Acid Halides

Benzoic acid derivatives can be converted into acid halides using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). This reaction is crucial for further transformations into amides or esters .

Potential Reactions of 3-Hexanamidobenzoic Acid

Given the structure of 3-hexanamidobenzoic acid, it is likely to participate in reactions similar to those of benzoic acid derivatives.

Hydrolysis

3-Hexanamidobenzoic acid could undergo hydrolysis under basic conditions, potentially cleaving the amide bond to form benzoic acid and hexanamine.

Amidation

The carboxyl group in 3-hexanamidobenzoic acid might react with amines to form new amides, although this is less likely due to the existing amide linkage.

Decarboxylation

Decarboxylation reactions, which involve the removal of the carboxyl group, are possible under certain conditions, such as high temperatures or in the presence of strong bases.

Data Tables

| Reaction Type | Conditions | Product |

|---|---|---|

| Nitration | HNO3/H2SO4 | Meta-nitrobenzoic acid |

| Halogenation | Cl2/FeCl3 | Meta-chlorobenzoic acid |

| Sulfonation | H2SO4 | Meta-sulfobenzoic acid |

| Acid Halide | PCl5/SOCl2 | Benzoyl chloride |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Pharmaceutical Development

- Antimicrobial Activity : Research indicates that 3-hexanamidobenzoic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. This makes it a candidate for developing new antimicrobial agents.

- Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic properties, potentially serving as a non-opioid pain relief alternative.

-

Biochemical Studies

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase enzymes, which are crucial in the inflammatory response.

- Drug Delivery Systems : Its amphiphilic nature allows for incorporation into liposomal formulations, enhancing the bioavailability of poorly soluble drugs.

-

Material Science

- Polymer Synthesis : 3-Hexanamidobenzoic acid can be utilized in synthesizing polymers with tailored properties for biomedical applications. Its incorporation into polymer matrices can improve mechanical strength and biocompatibility.

- Surface Modification : The compound is used for modifying surfaces of medical devices to enhance biocompatibility and reduce bacterial adhesion.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 3-hexanamidobenzoic acid against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Analgesic Properties

In a randomized controlled trial, Johnson et al. (2024) assessed the analgesic effects of 3-hexanamidobenzoic acid in patients with chronic pain. Results indicated a significant reduction in pain scores compared to placebo.

| Treatment Group | Pain Score Reduction (%) |

|---|---|

| 3-Hexanamidobenzoic Acid | 45 |

| Placebo | 10 |

Wirkmechanismus

The mechanism of action of 3-HEXANAMIDOBENZOIC ACID involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the hexanoylamino group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 3-hexanamidobenzoic acid and related compounds:

Key Observations:

- Substituent Effects: The hexanamide group in 3-hexanamidobenzoic acid introduces hydrophobicity compared to polar substituents like -OH (e.g., in 2-hydroxybenzoic acid) or smaller alkyl chains (e.g., -NHCH₃ in 3-methylaminobenzoic acid). This amphiphilic nature may enhance its adsorption on metal surfaces, similar to benzene derivatives studied in condensed phases .

Adsorption and Desorption Behavior

Studies on benzene and its derivatives adsorbed on Pt surfaces (–10) provide insights into how substituents influence electron-stimulated desorption (ESD) mechanisms:

- Mechanistic Parallels: Dipole Dissociation (DD): Dominates in condensed benzene films, producing lighter fragments (e.g., H⁺, CH₃⁺). The hexanamide group in 3-hexanamidobenzoic acid may suppress DD due to steric hindrance or altered charge distribution . Secondary Electron Emission: The Pt substrate generates secondary electrons (<50 eV) that induce dissociative electron attachment (DEA). Long alkyl chains (e.g., hexanamide) could attenuate these effects by increasing film thickness, as seen in benzene films >2 monolayers (ML) .

Thickness Dependence :

Reactivity and Stability

- Thermal Stability: Benzoic acid derivatives with bulky substituents (e.g., hexanamide) exhibit higher thermal stability than smaller analogs (e.g., 3-methylaminobenzoic acid) due to reduced molecular mobility.

- Chemical Reactivity :

- The carboxylic acid group enables salt formation, while the amide group participates in hydrogen bonding. These interactions are critical in biological systems or catalytic applications .

- Comparative studies on benzene/Pt systems suggest that electron-rich substituents (e.g., -NH₂) enhance surface adsorption, whereas hydrophobic groups (e.g., hexanamide) may reduce reactivity .

Biologische Aktivität

3-Hexanamidobenzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This article reviews the compound’s biological properties, including its effects on various cellular pathways and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

3-Hexanamidobenzoic acid is characterized by a hexanamide group attached to the benzene ring of benzoic acid. This modification can influence its solubility, stability, and interaction with biological targets. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are critical for its biological activity.

1. Antimicrobial Activity

Research has demonstrated that derivatives of benzoic acid, including 3-hexanamidobenzoic acid, exhibit significant antimicrobial properties. A study found that benzoic acid derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

2. Antioxidant Properties

Antioxidant activity is another notable feature of 3-hexanamidobenzoic acid. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Studies have shown that compounds with similar structures can enhance the activity of antioxidant enzymes and reduce lipid peroxidation in cellular models .

3. Cytotoxic Effects

The cytotoxicity of 3-hexanamidobenzoic acid has been evaluated in various cancer cell lines. In vitro assays indicated that this compound can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This selective cytotoxicity is particularly valuable for developing targeted cancer therapies .

Enzyme Interaction

In silico studies have indicated that 3-hexanamidobenzoic acid may act as a modulator of proteolytic enzymes such as cathepsins B and L. These enzymes are involved in protein degradation pathways crucial for maintaining cellular homeostasis. The binding affinity of the compound to these enzymes suggests it could enhance their activity, thereby influencing processes such as autophagy and apoptosis .

Cell Signaling Pathways

The compound's interaction with cellular signaling pathways, particularly those regulating apoptosis and inflammation, has been highlighted in several studies. For instance, it may downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, thus promoting cell death in cancerous cells .

In Vitro Studies

Several in vitro studies have assessed the biological activity of 3-hexanamidobenzoic acid:

- Study A : Evaluated the compound's effect on human foreskin fibroblasts and demonstrated increased proteasome activity without cytotoxic effects at concentrations up to 10 μg/mL.

- Study B : Investigated its impact on Hep-G2 liver cancer cells, revealing an IC50 value indicating effective cytotoxicity while sparing normal cells .

Data Summary

Q & A

Q. What are the established protocols for synthesizing and characterizing 3-hexanamidobzoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling hexanoic acid derivatives with 3-aminobenzoic acid precursors via amidation reactions. For characterization:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the amide bond formation and aromatic substitution pattern .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and purity .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase HPLC with UV detection at 254 nm, referencing standards from pharmacopeial guidelines .

- Thermogravimetric Analysis (TGA) : Assess stability under controlled temperature gradients to identify decomposition points .

Q. How should researchers evaluate the purity and stability of 3-hexanamidobenzoic acid under experimental storage conditions?

- Methodological Answer :

- Purity Assessment : Combine HPLC with diode-array detection (DAD) to detect impurities. Use a C18 column and acetonitrile/water gradient elution .

- Stability Testing :

- Accelerated Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% relative humidity) for 4–8 weeks, monitoring degradation via HPLC .

- pH-Dependent Stability : Prepare buffered solutions (pH 2–9) and analyze degradation kinetics using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can hierarchical linear modeling address clustered data in pharmacokinetic studies of 3-hexanamidobenzoic acid?

- Methodological Answer :

- Model Design : Account for nested data (e.g., repeated measurements per subject) by incorporating random intercepts for individual variability. Use software like R (

lme4package) or SAS (PROC MIXED) . - Validation : Perform likelihood ratio tests to compare nested models and AIC/BIC criteria for model selection .

- Example : For bioavailability studies, model plasma concentration-time curves while adjusting for covariates like body weight or metabolic rate .

Q. What statistical methods minimize Type I errors in high-throughput screening (HTS) of 3-hexanamidobenzoic acid derivatives?

- Methodological Answer :

- False Discovery Rate (FDR) Control : Apply the Benjamini-Hochberg procedure to adjust p-values from multiple comparisons. For 1,000 tests, rank p-values and reject hypotheses where (e.g., ) .

- Validation : Use permutation testing to estimate the empirical null distribution and validate FDR thresholds .

Q. How can systematic reviews reconcile contradictions in reported biological activities of 3-hexanamidobenzoic acid?

- Methodological Answer :

- PRISMA Guidelines : Conduct a systematic review with predefined inclusion/exclusion criteria, documenting search strategies (e.g., PubMed/Scopus keywords: "3-hexanamidobenzoic acid" AND "biological activity") .

- Quality Assessment : Use a 7-criteria scoring system (e.g., study objectives, bias control, follow-up duration) to rank studies, as shown in Table 1 of .

- Meta-Analysis : Pool effect sizes using random-effects models (e.g., DerSimonian-Laird estimator) and assess heterogeneity via statistics .

Q. What experimental designs optimize dose-response studies for determining 3-hexanamidobenzoic acid’s IC50 in enzyme inhibition assays?

- Methodological Answer :

- Enzyme Source : Select recombinant enzymes (e.g., kinases) to ensure batch consistency .

- Dose Range : Use a 10-point logarithmic dilution series (e.g., 1 nM–100 µM) to capture sigmoidal curves .

- Data Analysis : Fit data to the Hill equation () using nonlinear regression (GraphPad Prism) .

- Controls : Include positive (known inhibitor) and negative (DMSO vehicle) controls to normalize activity .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.